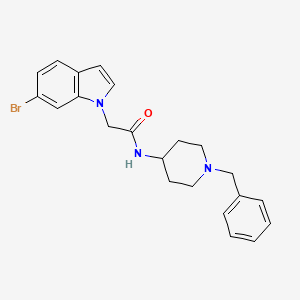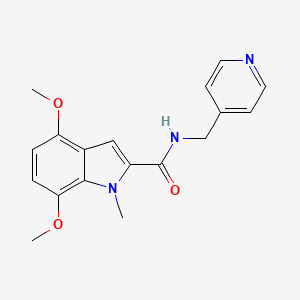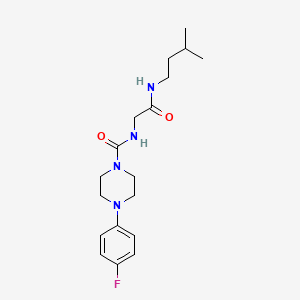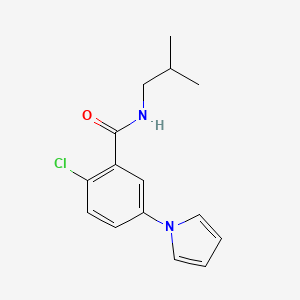![molecular formula C14H13N5O2S2 B11002184 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B11002184.png)
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the IUPAC name 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid , is a fascinating molecule. Let’s break it down:
Chemical Formula: C₁₆H₂₀N₄O₂S₂
Molecular Weight: 364.49 g/mol
Structure: It consists of a pyrimidine ring, a thiadiazole ring, and a furan-2-carboxamide moiety.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves various steps. One approach is to start with the pyrimidine and thiadiazole building blocks, followed by selective functionalization. Detailed reaction conditions and intermediates would be needed for a comprehensive synthetic route.
Industrial Production:: While there isn’t a widely documented industrial method for large-scale production, research labs can synthesize it using established protocols.
Chemical Reactions Analysis
Reactivity::
Oxidation/Reduction: The compound may undergo redox reactions due to its sulfur-containing groups.
Substitution: It could participate in nucleophilic substitution reactions.
Common Reagents: Reagents like thionyl chloride, hydrazine, and various bases may be involved.
Major Products: These depend on the specific reactions, but derivatives with altered functional groups are likely outcomes.
Scientific Research Applications
Chemistry::
Building Block: Researchers use it as a building block for more complex molecules.
Catalysis: It might serve as a ligand in catalytic reactions.
Antimicrobial Properties: Some derivatives exhibit antimicrobial activity.
Drug Development: Its unique structure could inspire drug design.
Fine Chemicals: It could find applications in specialty chemicals.
Mechanism of Action
The exact mechanism isn’t well-documented, but further research could reveal its molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, exploring related pyrimidine derivatives and thiadiazoles would provide context.
Properties
Molecular Formula |
C14H13N5O2S2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C14H13N5O2S2/c1-8-5-9(2)17-13(16-8)22-6-10-3-4-11(21-10)12(20)18-14-19-15-7-23-14/h3-5,7H,6H2,1-2H3,(H,18,19,20) |
InChI Key |
SDBDITCBYMYJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=NN=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetamidophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B11002102.png)
![N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B11002106.png)

![1-(3-chlorophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B11002116.png)
![N-[3-(4-Fluorophenyl)-3-(furan-2-YL)propyl]-2-[4-(1H-pyrrol-1-YL)oxan-4-YL]acetamide](/img/structure/B11002119.png)



![5,7-dimethoxy-4-methyl-6-[(2E)-3-methyl-6-(morpholin-4-yl)-6-oxohex-2-en-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B11002142.png)
![{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-6-yl)methanone](/img/structure/B11002147.png)
![2'-cyclohexyl-1'-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11002150.png)

![N-(3,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B11002157.png)
methanone](/img/structure/B11002162.png)
